4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid
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Overview
Description
4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid is a complex organic compound with the molecular formula C13H18N2O5S It is characterized by the presence of a carbamoyl group, a sulfonamide group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a carbamoyl chloride derivative under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or drug candidate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The carbamoyl group may also participate in hydrogen bonding and other interactions that modulate the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid: This compound has a similar structure but with a different substitution pattern on the benzene ring.
N-(2,5-Dimethylphenyl)sulfonylglutamine: Another related compound with a sulfonamide group attached to a glutamine backbone.
Uniqueness
4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid is unique due to its specific substitution pattern and combination of functional groups.
Properties
IUPAC Name |
5-amino-2-[(2,5-dimethylphenyl)sulfonylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-8-3-4-9(2)11(7-8)21(19,20)15-10(13(17)18)5-6-12(14)16/h3-4,7,10,15H,5-6H2,1-2H3,(H2,14,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXWYNWLIBJFMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CCC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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